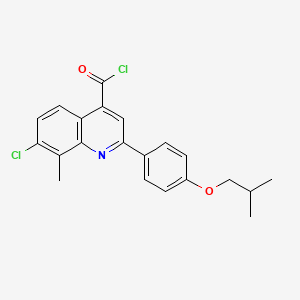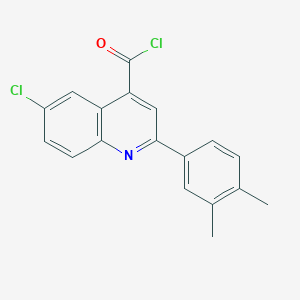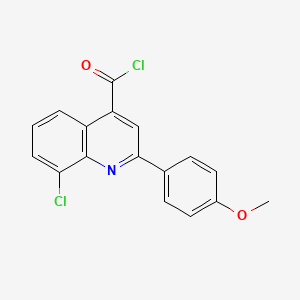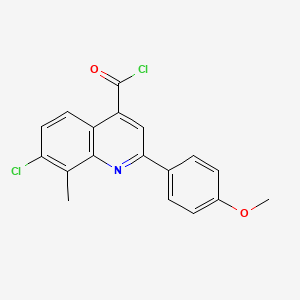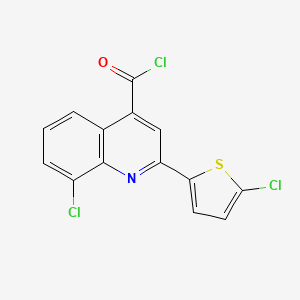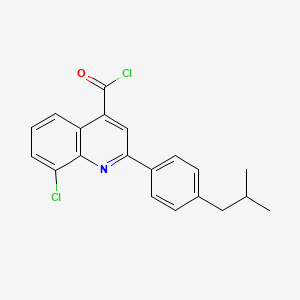![molecular formula C15H11Cl3O3 B1420734 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160251-31-9](/img/structure/B1420734.png)
2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride
Overview
Description
“2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride” is an organic compound with the molecular formula C14H9Cl3O2 . It finds its application in various fields of research and industry.
Molecular Structure Analysis
The molecular weight of “this compound” is 345.6 g/mol . The InChI string representation of the molecule is provided in some resources , but a detailed structural analysis is not available in the search results.Scientific Research Applications
Synthesis and Characterization
Benzyl and Benzoyl Substituted Oxime-Phosphazenes : Involves the synthesis of hexa and pentasubstituted compounds from hexakis(4-[(hydroxyimino)methyl]phenoxy)cyclotriphosphazene with benzyl chloride and benzoyl chloride, respectively, exploring their structural properties (Çil, Arslan, & Görgülü, 2006).
Solvolysis of Dichlorobenzoyl Chlorides : Studied the kinetics of reactions involving benzoyl chloride solvolyses, providing insights into reaction pathways and solvent influences (Park & Kevill, 2012).
Chromatography and Detection
- Derivatization Reagents for Hydroxyl and Amino Compounds : This research discusses fluorescent derivatization reagents, including 4-methoxybenzoyl chloride, for compounds with hydroxyl and/or amino groups, highlighting their applications in chromatography (Tsuruta & Kohashi, 1987).
Environmental Applications
- Mineralization of Herbicides : Investigates the mineralization of acidic aqueous solutions with herbicide dicamba using electro-Fenton and photoelectro-Fenton methods, utilizing 3,6-dichloro-2-methoxybenzoic acid (Brillas, Baños, & Garrido, 2003).
Organic Synthesis
Friedel-Crafts Acylation/Annulation : Describes a regioselective synthesis of chromen-4-one derivatives from alkynes and methoxybenzoyl chlorides, highlighting a novel synthesis pathway (Bam & Chalifoux, 2018).
Synthesis of Oxadiazoles : Discusses the synthesis of 1,3,4-oxadiazoles from diacylhydrazines prepared from acid chloride, emphasizing the utility in various fields (Yao-dong, 2013).
Material Science
Polyamides from Monomers : Investigates the preparation of polyamides using a new monomer, terephthaloylbis(3-methoxy-4-oxybenzoyl) dichloride, and studies their properties (Goikhman et al., 1997).
Synthesis of Chromones and Quinolines : Presents a method for synthesizing chromones and hydroxyquinolines from 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with benzoyl chlorides (Rahn et al., 2009).
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methoxy]-3-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O3/c1-20-13-4-2-3-10(15(18)19)14(13)21-8-9-5-6-11(16)12(17)7-9/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNISGWFTUJXSBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC(=C(C=C2)Cl)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






